molecular formula C13H21FN2 B1474604 N,N-dibutyl-2-fluoropyridin-4-amine CAS No. 1566196-53-9

N,N-dibutyl-2-fluoropyridin-4-amine

Cat. No.: B1474604
CAS No.: 1566196-53-9
M. Wt: 224.32 g/mol
InChI Key: IVQGXHDGOOIJAN-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-fluoropyridin-4-amine is a chemical compound of interest in pharmaceutical and chemical research. It features a pyridine ring structure that is both fluorinated at the 2-position and substituted with a dialkylamino group at the 4-position. This combination of functional groups makes it a potential building block for the synthesis of more complex molecules. Fluorinated pyridine derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The introduction of fluorine atoms into lead compounds is a established strategy to modulate their physicochemical properties, metabolic stability, and bioavailability . Furthermore, 4-aminopyridine derivatives are known to possess significant pharmacological activities. For instance, the antihypertensive drug Pinacidil is a 4-aminopyridine derivative that acts as a potent vasodilator by opening potassium channels . As a fluorinated analog of this structural class, this compound may serve as a key intermediate for researchers exploring new biologically active compounds or developing novel potassium channel modulators. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1566196-53-9

Molecular Formula

C13H21FN2

Molecular Weight

224.32 g/mol

IUPAC Name

N,N-dibutyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C13H21FN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

IVQGXHDGOOIJAN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC(=NC=C1)F

Canonical SMILES

CCCCN(CCCC)C1=CC(=NC=C1)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) at the Fluoropyridine Ring

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly influenced by the substituents present on the ring. In N,N-dibutyl-2-fluoropyridin-4-amine, the fluorine atom at the 2-position and the N,N-dibutylamino group at the 4-position are the key modulators of its reactivity in SNAr reactions.

The fluorine atom at the C-2 position of the pyridine ring plays a crucial role in activating the molecule for nucleophilic aromatic substitution (SNAr). While halogens are generally good leaving groups, in the context of SNAr, the high electronegativity of fluorine is the dominant factor. stackexchange.commasterorganicchemistry.com This strong inductive electron-withdrawing effect (-I effect) polarizes the C-F bond and, more importantly, stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. stackexchange.commasterorganicchemistry.com

The N,N-dibutylamino group at the 4-position has a dual electronic influence on the pyridine ring. The nitrogen atom's lone pair can participate in resonance, donating electron density to the ring (+M effect). This effect increases the electron density at the ortho and para positions (C-3, C-5, and the ring nitrogen). Conversely, the nitrogen atom also exerts an inductive electron-withdrawing effect (-I effect), although this is generally weaker than its resonance donation.

The rate and selectivity of SNAr reactions on the fluoropyridine ring are highly dependent on the electronic nature of other substituents. Electron-withdrawing groups (EWGs) generally increase the reaction rate by further stabilizing the Meisenheimer complex, while electron-donating groups (EDGs) decrease the rate. masterorganicchemistry.comuoanbar.edu.iq

For this compound, the N,N-dibutylamino group is a strong electron-donating group. Its presence would be expected to decrease the rate of nucleophilic attack compared to an unsubstituted 2-fluoropyridine (B1216828). The position of the substituent is also critical. Nucleophilic attack is most favorable at positions ortho or para to the ring nitrogen because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com In this molecule, the fluorine is at the 2-position, which is an activated site.

The table below illustrates the general effect of substituents on the rate of SNAr reactions in pyridines.

Substituent TypePosition Relative to Leaving GroupEffect on SNAr Rate
Electron-Withdrawing Group (e.g., -NO2, -CN)Ortho or ParaAccelerates
Electron-Donating Group (e.g., -NH2, -OR)Ortho or ParaDecelerates
Electron-Withdrawing GroupMetaMinor Accelerating Effect
Electron-Donating GroupMetaMinor Decelerating Effect

This table provides a generalized overview of substituent effects.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). This step is usually rate-determining.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a key factor in the thermodynamics of the reaction. The more stable the intermediate, the lower the activation energy for its formation and the faster the reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C-2 are crucial for stabilizing this intermediate. stackexchange.com

Electrophilic Aromatic Substitution on the Fluoropyridine System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring carbons. uoanbar.edu.iqlibretexts.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, placing a positive charge on the ring and further deactivating it. libretexts.org

In this compound, the situation is more complex.

Deactivating Factors: The fluorine atom is a deactivating group for EAS due to its strong -I effect. The pyridine nitrogen, as mentioned, is also strongly deactivating.

Activating Factor: The N,N-dibutylamino group is a powerful activating group and is ortho, para-directing.

Protonation and Acid-Base Behavior of the Pyridine Nitrogen and Amine Group

This compound has two basic centers: the pyridine ring nitrogen and the exocyclic amino nitrogen. The relative basicity of these two sites determines the position of protonation.

Pyridine Nitrogen: The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the fluorine atom at the 2-position. deepdyve.com

Amine Group: The N,N-dibutylamino group at the 4-position is a strong base. Its basicity is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring will decrease the basicity of the exocyclic amine compared to a dialkylamine. However, the 4-aminopyridine (B3432731) scaffold is known to have a higher pKa than pyridine itself, indicating that protonation often occurs at the ring nitrogen, with the positive charge being stabilized by resonance involving the exocyclic amino group. researchgate.net

The table below lists the pKa values of some related compounds for comparison.

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
4-Aminopyridine9.11
3-Fluoro-4-aminopyridine7.37 researchgate.net
2,4,6-trimethylpyridine7.43 alfa-chemistry.com

This data provides context for the expected acid-base properties of this compound.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization (e.g., Suzuki, Stille, Buchwald-Hartwig)

While no specific studies on this compound were identified, the reactivity of the 2-fluoropyridine scaffold is well-documented in cross-coupling reactions. The fluorine atom at the C2 position can act as a leaving group in various palladium-catalyzed reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. wikipedia.orgnih.gov In principle, the fluorine at the C2 position of this compound could be displaced by another amine. However, the existing N,N-dibutylamino group at the C4 position is a strong electron-donating group, which can deactivate the pyridine ring towards certain coupling reactions. The reaction's success would heavily depend on the choice of catalyst, ligand, and reaction conditions. libretexts.orgorganic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-F bond. youtube.com

Suzuki and Stille Couplings: These reactions form C-C bonds by coupling an organohalide with an organoboron compound (Suzuki) or an organotin compound (Stille). youtube.comambeed.commdpi.comresearchgate.net The C2-F bond of the target molecule could potentially participate in such couplings. The reactivity in these reactions is often lower for fluoroarenes compared to their chloro, bromo, or iodo counterparts, typically requiring more forcing conditions or specialized catalyst systems. chemicalbook.com For di-substituted pyridines, such as 2,4-dichloropyridine, cross-coupling reactions often show selectivity for the C2 position due to electronic effects, although this can be altered by sterically demanding ligands that favor reaction at the C4 position. nih.gov

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Reaction TypePotential Reactivity SiteKey Considerations for this compoundGeneral References
Buchwald-Hartwig AminationC2-FElectron-donating group at C4 may reduce reactivity. Requires optimized Pd-catalyst/ligand system. wikipedia.orgnih.govlibretexts.orgyoutube.com
Suzuki CouplingC2-FC-F bond activation is challenging. May require harsh conditions or specific catalysts. nih.govmdpi.comresearchgate.net
Stille CouplingC2-FGenerally applicable to sp² C-X bonds, but C-F activation is less common. Toxicity of tin reagents is a drawback. youtube.comambeed.com

Rearrangement and Cyclization Pathways

Literature describing rearrangement and cyclization pathways specifically for this compound is absent. However, reactions involving related aminopyridine structures provide insight into potential transformations.

Rearrangement Reactions: Anionic rearrangements are known for some N,N-disubstituted aminopyridines. For instance, treatment of N,N-di-tert-butoxycarbonylpyridin-4-amines with a strong base like lithium diisopropylamide (LDA) has been shown to induce rearrangement. organic-chemistry.org It is conceivable that under strongly basic conditions, this compound could undergo unforeseen rearrangement processes, although the specific products are difficult to predict without experimental data.

Cyclization Reactions: Intramolecular cyclization is a common strategy for synthesizing fused heterocyclic systems. For example, 3-amino-4-methylpyridines can undergo a [4+1] cyclization to form 6-azaindoles. chemrxiv.org Similarly, 3-bromo-2-[(N-substituted)amino]pyridines have been used in hetarynic cyclization to produce dihydrodipyridopyrazines. researchgate.net For this compound to participate in a cyclization reaction, a suitable functional group would need to be present on one of the butyl chains, which could then react intramolecularly with the pyridine ring. Without such a group, intermolecular cyclization reactions would be more likely.

TransformationPlausible Scenario for AnalogsApplicability to this compoundGeneral References
Anionic RearrangementN,N-di-Boc-pyridin-4-amine rearranges with LDA.Possible with strong base, but pathway is unconfirmed. organic-chemistry.org
Intramolecular CyclizationRequires a reactive functional group on a side chain.Unlikely without modification of the N-butyl groups. chemrxiv.orgresearchgate.netnih.gov

Studies on Reaction Intermediates and Transition States

No dedicated mechanistic studies, including investigations of reaction intermediates or transition states, have been published for this compound.

Discussions on reaction intermediates for the relevant reaction classes are therefore general. In palladium-catalyzed cross-coupling, the key intermediates are Pd(0) and Pd(II) species within a catalytic cycle. The cycle begins with the oxidative addition of the C-F bond to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the coupling partner and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

For potential cyclization reactions, the mechanism would be highly dependent on the specific reaction type. For example, the electrophilic [4+1] cyclization of 3-amino-4-methyl pyridines is proposed to proceed through the formation of a trifluoroacylated pyridinium (B92312) salt intermediate, which activates the methyl group for cyclization. chemrxiv.org Any mechanistic hypothesis for this compound remains purely speculative without direct experimental or computational evidence.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules, such as their optimal geometry and energy. nih.gov Methods like B3LYP combined with basis sets such as 6-31G* or 6-311++G are commonly employed to achieve a balance between accuracy and computational cost for organic molecules like substituted pyridines. nih.govnih.gov

An initial step in any computational study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For N,N-dibutyl-2-fluoropyridin-4-amine, this process would yield precise bond lengths, bond angles, and dihedral angles that define its most stable structure.

Illustrative Data Table: Calculated Ground-State Geometrical Parameters

This table presents hypothetical but realistic optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C2-F1.35 Å
C4-N (amino)1.38 Å
N(amino)-C(butyl)1.47 Å
C5-C6 (pyridine ring)1.39 Å
N1-C2 (pyridine ring)1.34 Å
Bond Angles (°)
F-C2-N1117.5°
C3-C4-N(amino)121.0°
C(butyl)-N(amino)-C(butyl)118.5°

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org The N,N-dibutylamino group in this compound introduces significant conformational flexibility due to rotations around several C-C and C-N single bonds.

Computational methods can map the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps identify various stable conformers (local energy minima) and the transition states that connect them. The resulting energy landscape reveals the relative populations of different conformers at thermal equilibrium, with the global minimum representing the most stable and abundant conformation. For the two butyl chains, key conformations include anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°), which have different steric hindrances and energies. youtube.com

Illustrative Data Table: Relative Energies of Butyl Chain Conformations

This table shows hypothetical relative energies for different arrangements of the two butyl chains attached to the amino nitrogen, illustrating the energy landscape.

Conformer (C-C-C-C Dihedrals)Relative Energy (kcal/mol)Description
anti, anti0.00Both butyl chains are fully extended.
anti, gauche0.9One chain is extended, one is folded.
gauche, gauche1.8Both chains are folded, higher steric strain.

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Once the ground-state geometry is known, DFT can be used to calculate various reactivity descriptors that predict how a molecule will behave in a chemical reaction.

Fukui Functions are powerful descriptors within conceptual DFT that identify the most reactive sites in a molecule. nih.gov They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

fk+ measures the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

fk- measures the reactivity towards an electrophilic attack (where the molecule donates an electron).

fk0 measures the reactivity towards a radical attack .

By calculating these values for each atom, one can predict the most likely sites for chemical reactions. For this compound, this analysis would pinpoint which atoms are most susceptible to attack by different types of reagents. researchgate.net

Molecular Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. For the title compound, one would expect to see a negative potential (red) around the electronegative fluorine atom and the pyridine (B92270) nitrogen, indicating these are sites favorable for interaction with electrophiles. The alkyl chains would exhibit a more neutral (green) potential.

Illustrative Data Table: Condensed Fukui Function Values

This table provides hypothetical Fukui function indices for key atoms, predicting their reactivity. A higher value indicates a greater propensity for that type of reaction at that site.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
N1 (Pyridine)0.080.15
C2 (bonded to F)0.140.05
C30.110.12
C4 (bonded to N)0.040.02
N (Amino)0.020.25
C50.120.13

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational chemistry is an invaluable tool for mapping out the step-by-step mechanism of a chemical reaction, providing details that are often impossible to determine through experiments alone. researchgate.net

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). rsc.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational modeling can locate the precise geometry of the transition state and calculate its energy. scispace.com

Illustrative Data Table: Energy Profile for a Hypothetical Substitution Reaction

This table outlines a hypothetical energy profile for the substitution of the fluorine atom by a nucleophile (Nu⁻). Energies are relative to the reactants.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+22.5
Products-10.2
Calculated Value
Activation Energy (Ea)+22.5 kcal/mol
Reaction Energy (ΔE)-10.2 kcal/mol

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Solvation effects can be incorporated into computational models using implicit methods like the Polarizable Continuum Model (PCM) or the SMD model. rsc.orgosti.gov These models treat the solvent as a continuous medium with a specific dielectric constant, simulating how the solvent stabilizes or destabilizes charged or polar species.

By performing calculations in both the gas phase and in various solvent models, it is possible to quantify the solvent's effect on the activation energy. A polar solvent, for instance, might preferentially stabilize a polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or a nonpolar solvent.

Illustrative Data Table: Solvent Effects on Activation Energy

This table shows how the calculated activation energy for the hypothetical substitution reaction might change in different environments.

EnvironmentDielectric Constant (ε)Calculated Activation Energy (Ea) (kcal/mol)
Gas Phase1.022.5
Dichloromethane8.919.8
Water78.417.1

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com In this compound, the HOMO would likely be localized on the electron-rich regions, such as the amino group and the pyridine ring nitrogen. The energy of the HOMO is an indicator of the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com The LUMO's location would indicate the most probable sites for nucleophilic attack. The fluorine atom's electron-withdrawing nature and the pyridine ring's π-system would influence the LUMO's distribution.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

While no specific data exists for this compound, theoretical calculations would yield precise energy values for these orbitals, which could then be used to predict its behavior in various chemical reactions, such as electrophilic aromatic substitution or reactions at the amino group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

No published data is available for this compound. The table below is a template representing the type of data that would be generated from FMO calculations.

ParameterPredicted Significance
HOMO EnergyIndicates electron-donating ability and susceptibility to electrophilic attack.
LUMO EnergyIndicates electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment (e.g., a solvent or a biological receptor). nih.govresearchgate.net

For this compound, MD simulations could provide critical insights into:

Conformational Analysis: The two butyl chains attached to the nitrogen atom can adopt numerous conformations. MD simulations could explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvation Effects: Simulations can model the interaction of this compound with solvent molecules (e.g., water, ethanol), revealing how the solvent structure is perturbed by the solute and, in turn, how the solvent affects the solute's conformation and dynamics.

Interaction with Biological Targets: If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. nih.gov These simulations can predict the binding pose, calculate the binding free energy, and identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. nih.govresearchgate.net This information is vital for structure-based drug design.

Although specific MD simulation studies on this compound are absent from the literature, the technique remains a powerful, albeit hypothetical in this case, tool for understanding its behavior at an atomic level.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Outputs for this compound

No published data is available for this compound. The table below is a template representing typical parameters and expected outputs from an MD simulation.

Simulation Parameter/OutputDescription and Predicted Significance
Input Parameters
Force FieldA set of empirical energy functions used to calculate the potential energy of the system (e.g., AMBER, CHARMM).
Solvent ModelExplicit or implicit model representing the solvent environment (e.g., TIP3P water).
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).
Output Analyses
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating conformational stability over time.
Root Mean Square Fluctuation (RMSF)Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance r from another particle, used to analyze solvation shells.
Binding Free EnergyCalculated using methods like MM-PBSA or MM-GBSA to estimate the strength of interaction with a binding partner.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule. For N,N-dibutyl-2-fluoropyridin-4-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butyl chains. The aromatic protons would appear in the downfield region, typically between 6.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships with each other and with the fluorine atom. The protons of the two butyl groups would give rise to signals in the upfield region, generally between 0.8 and 3.5 ppm. The signals would correspond to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with their chemical shifts and multiplicities indicating their proximity to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-36.0 - 7.0Doublet of doublets
Pyridine H-56.0 - 7.0Doublet of doublets
Pyridine H-67.5 - 8.5Doublet
N-CH₂ (Butyl)3.0 - 3.5Triplet
CH₂ (Butyl)1.4 - 1.8Sextet
CH₂ (Butyl)1.2 - 1.6Sextet
CH₃ (Butyl)0.8 - 1.0Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. drugbank.com In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the pyridine ring and the butyl chains. The carbon atoms of the pyridine ring will resonate at higher chemical shifts (downfield) compared to the aliphatic carbons of the butyl groups. docbrown.info The carbon attached to the fluorine atom (C-2) will show a characteristic large coupling constant (¹JCF). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C-2155 - 165 (d, ¹JCF)
Pyridine C-3100 - 110
Pyridine C-4150 - 160
Pyridine C-5105 - 115
Pyridine C-6145 - 155
N-CH₂ (Butyl)45 - 55
CH₂ (Butyl)28 - 35
CH₂ (Butyl)18 - 25
CH₃ (Butyl)12 - 18

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. harvard.edusdsu.edu

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the butyl chains and the pyridine ring. sdsu.eduscience.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), confirming the assignments made from the 1D NMR spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). science.govyoutube.com This is particularly useful for establishing the connection between the butyl groups and the pyridine ring via the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands. Since it is a tertiary amine, there will be no N-H stretching vibration. orgchemboulder.com Key expected absorptions include C-H stretching vibrations from the butyl groups, C=C and C=N stretching vibrations from the aromatic pyridine ring, and a C-F stretching vibration. orgchemboulder.com

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aliphatic) stretch2850 - 3000
C=C and C=N (aromatic) stretch1400 - 1600
C-N stretch1250 - 1350
C-F stretch1000 - 1100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of butyl groups or parts of the butyl chains through alpha-cleavage, a common fragmentation pathway for amines. libretexts.orgmiamioh.edu The presence of the pyridine ring would also lead to characteristic fragments. nih.gov

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be located. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. The absence of such a study means that the definitive solid-state structure of this compound remains unconfirmed.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS, HPLC)

Detailed protocols and results from chromatographic analyses of this compound are not available in the reviewed literature. These methods are fundamental for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While general methods for the analysis of aromatic amines by GC-MS exist glsciences.com, specific conditions and fragmentation data for this compound have not been reported.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These methods are versatile for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. They are widely used for the analysis of various amino compounds and their derivatives. nih.govmdpi.com However, no specific HPLC or LC-MS methods have been published for the analysis of this compound.

The lack of specific data for this compound underscores the need for primary research to characterize this compound fully.

Advanced Applications and Role As Chemical Building Blocks

Strategic Use in the Synthesis of Architecturally Complex Pyridine-Containing Scaffolds

The pyridine (B92270) nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. N,N-dibutyl-2-fluoropyridin-4-amine serves as a key intermediate in the synthesis of architecturally complex pyridine-containing scaffolds due to the differential reactivity of its substituted positions.

The fluorine atom at the 2-position is a particularly useful handle for synthetic transformations. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. nih.govacs.org This reactivity is enhanced by the electron-donating nature of the dibutylamino group at the 4-position, which can influence the regioselectivity of reactions.

Furthermore, the pyridine nitrogen and the dibutylamino group can act as directing groups in metal-catalyzed C-H functionalization reactions, enabling the selective introduction of substituents at other positions on the ring. nih.gov This multi-faceted reactivity allows for a modular and convergent approach to the synthesis of highly substituted and complex pyridine derivatives that would be challenging to access through traditional methods. google.comlboro.ac.uk

Table 1: Representative Synthetic Transformations Utilizing 2-Fluoropyridine (B1216828) Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., amines, alkoxides), Base, Solvent2-Substituted-4-aminopyridines nih.govresearchgate.net
C-H FunctionalizationMetal Catalyst (e.g., Pd, Rh), Oxidant, LigandFunctionalized Pyridine Scaffolds nih.gov
Cross-Coupling ReactionsBoronic acids, Organostannanes, Organozincs, Pd or Cu catalystBiaryl or Heteroaryl Pyridines researchgate.netrsc.org

Exploration in Ligand Design for Catalytic Systems (e.g., Palladium-catalyzed reactions)

The development of novel ligands is a cornerstone of modern transition metal catalysis. Pyridine-containing molecules are widely employed as ligands due to the ability of the nitrogen atom to coordinate to a metal center. The specific substitution pattern of this compound makes it an intriguing candidate for ligand design.

The dibutylamino group can modulate the electronic properties of the pyridine nitrogen, influencing the stability and reactivity of the resulting metal complex. The fluorine atom can also play a role in fine-tuning the steric and electronic environment around the metal center. While direct utilization of this compound as a primary ligand in published literature is not prominent, its derivatives, where the fluorine is substituted, are of great interest. For instance, the substitution of the fluorine with a phosphine (B1218219) group would create a bidentate P,N-ligand, a class of ligands that has shown significant utility in palladium-catalyzed cross-coupling reactions. nih.govnih.govwiley.com

The general class of substituted 2-aminopyridines has been successfully used to create ligands for various catalytic applications. rsc.org The principles of ligand design suggest that the electronic and steric properties imparted by the dibutylamino and fluoro substituents could lead to catalysts with unique reactivity and selectivity. nih.govnih.gov

Development of Synthetic Methodologies for Novel Fluorinated Heterocycles

The introduction of fluorine into heterocyclic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. google.comle.ac.uk this compound is an excellent starting material for the development of synthetic methodologies aimed at producing novel fluorinated heterocycles.

The reactivity of the C-F bond in 2-fluoropyridines allows for their use in various cyclization reactions. For example, intramolecular nucleophilic substitution of the fluorine by a suitably positioned nucleophile can lead to the formation of fused heterocyclic systems. le.ac.ukrsc.org Additionally, the pyridine ring itself can be a platform for annulation reactions, where another ring is built onto the existing pyridine scaffold.

Recent advancements in fluorination chemistry, such as C-H fluorination, have expanded the toolbox for creating fluorinated heterocycles. nih.gov While these methods are often applied to unsubstituted or differently substituted pyridines, the principles can be extended to derivatives of this compound to access a diverse range of novel fluorinated compounds. google.com

Application in Tracer and Probe Development (focused on chemical synthesis aspects, not biological outcomes)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. Fluorine-18 (B77423) is a commonly used radionuclide for PET tracer synthesis due to its favorable decay properties. rsc.orgrsc.orgnih.gov The synthesis of PET tracers often involves the late-stage introduction of fluorine-18 onto a precursor molecule.

This compound, or more specifically a derivative where the fluorine is replaced by a suitable leaving group (e.g., nitro, trimethylstannyl, or a diaryliodonium salt), can serve as a precursor for the synthesis of 18F-labeled PET tracers. The challenge in radiolabeling electron-rich aromatic systems like pyridines can be overcome by using modern copper-mediated radiofluorination methods. iaea.org

The synthesis would involve preparing the appropriate precursor and then performing the nucleophilic radiofluorination reaction with [18F]fluoride. The dibutylamino group would remain to modulate the properties of the final tracer. The development of such a tracer would hinge on efficient radiolabeling chemistry to achieve high radiochemical yield and purity in a short timeframe suitable for the half-life of fluorine-18. rsc.orgresearchgate.net

Table 2: Potential Precursors for 18F-Labeling Based on the N,N-dibutyl-4-aminopyridine Scaffold

Precursor TypeLeaving Group for RadiofluorinationGeneral ReactionReference for Analogy
Nitro-substituted Pyridine-NO2Nucleophilic Aromatic Substitution rsc.org
Stannylated Pyridine-Sn(CH3)3Electrophilic Radiofluorination iaea.org
Diaryliodonium Salt-I+-ArylCopper-mediated Radiofluorination iaea.org

Precursor in Materials Science for Advanced Organic Frameworks (if applicable from research)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tailored by judicious selection of the metal and the organic linker. The incorporation of fluorine into MOFs (F-MOFs) has been shown to enhance properties such as gas sorption and separation. rsc.orgresearchgate.net

While there is no direct evidence of this compound being used in the synthesis of MOFs, its structural motifs suggest potential applications. The pyridine nitrogen and the amino group could serve as coordination sites for metal ions. To be used as a linker, the molecule would need to be further functionalized with additional coordinating groups, such as carboxylic acids or other nitrogen heterocycles.

The presence of the fluorine atom and the dibutyl groups could impart desirable properties to the resulting MOF, such as increased hydrophobicity and modified pore environments. The synthesis of a suitable linker derived from this compound would be the first step in exploring its potential in this area of materials science. rsc.orgresearchgate.net

Future Research Directions and Outlook

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of N,N-dibutyl-2-fluoropyridin-4-amine will likely prioritize the development of sustainable and green synthetic methodologies. Traditional methods for producing fluorinated pyridines often rely on harsh reaction conditions, such as high temperatures and the use of hazardous reagents. nih.govsemanticscholar.org Greener alternatives could involve the use of milder fluorinating agents and more environmentally friendly solvents.

One promising avenue is the exploration of catalytic methods that can operate under milder conditions and with higher atom economy. For instance, copper-mediated fluorination has emerged as a more sustainable approach for the synthesis of aryl fluorides. nih.gov Adapting such catalytic systems for the synthesis of this compound could significantly reduce the environmental impact. Another area of interest is the use of two-phase systems, such as fluoroalcohol-water mixtures, which can facilitate reactions in a predominantly aqueous medium, simplifying product recovery and minimizing organic solvent waste.

Future synthetic strategies may also focus on single-pot reactions from readily available precursors, minimizing intermediate purification steps and thus reducing solvent usage and waste generation. nih.govacs.org The development of such processes would not only be more environmentally friendly but also more cost-effective for potential large-scale production. google.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The presence of both a fluorine atom and a dialkylamino group on the pyridine (B92270) ring suggests a rich and potentially complex reactivity profile.

Future studies could investigate the susceptibility of the compound to further functionalization. For example, C-H bond functionalization at the remaining positions on the pyridine ring could provide access to a wide array of new derivatives with potentially interesting properties. nih.gov The development of rhodium-catalyzed C-H functionalization procedures for pyridine synthesis could be adapted for this purpose. nih.gov

Furthermore, the exploration of unconventional transformations, such as dearomatization-rearomatization strategies, could open up new synthetic pathways. The reaction of 4-aminopyridine (B3432731) with halogens has been shown to result in the formation of interesting charge-transfer compounds and ion pairs, indicating a versatile reactivity that could be further explored with this compound. acs.org

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical behavior. Advanced computational studies, such as those employing density functional theory (DFT), will be instrumental in elucidating the electronic structure and reactivity of this compound. researchgate.netresearchgate.netnih.govmdpi.com

Moreover, computational methods can be employed to predict the physicochemical properties of this compound and its derivatives, such as their solubility, lipophilicity, and electronic properties. This predictive capability can accelerate the discovery of new applications for these compounds by allowing for the virtual screening of large numbers of potential derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry techniques can significantly accelerate the synthesis and optimization of chemical compounds. Future research should explore the development of a continuous flow process for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better temperature control, and enhanced scalability. tib.euyoutube.com

Automated synthesis platforms can be utilized for the rapid screening of reaction conditions, allowing for the efficient optimization of the synthetic route. google.com These platforms can also be used to generate libraries of this compound analogs with diverse substituents, which can then be screened for desired properties. The modular nature of flow chemistry is particularly well-suited for multi-step syntheses, enabling the construction of complex molecules in a streamlined and efficient manner. researchgate.netyoutube.com

Design of Chiral Analogs and Stereoselective Synthesis

The introduction of chirality into the structure of this compound could lead to the discovery of new materials with interesting optical or biological properties. Future research could focus on the design and synthesis of chiral analogs of this compound.

One approach would be to synthesize analogs with chiral substituents on the nitrogen atom. The development of methods for the enantioselective synthesis of such compounds would be a key challenge. nih.gov Another strategy would be to introduce a stereogenic center elsewhere in the molecule, for example, on the butyl chains.

The stereoselective synthesis of these chiral analogs would require the use of advanced synthetic techniques, such as asymmetric catalysis. nih.govpsu.edu The ability to control the three-dimensional structure of these molecules would be crucial for understanding their structure-property relationships and for developing potential applications in areas such as asymmetric catalysis or materials science.

Investigation of Fluorine's Remote Electronic and Steric Effects on Pyridine Reactivity

The fluorine atom at the 2-position of the pyridine ring is expected to exert significant electronic and steric effects on the reactivity of the entire molecule. A detailed investigation of these remote effects is crucial for a comprehensive understanding of the chemical behavior of this compound.

The electron-withdrawing nature of the fluorine atom can influence the electron density at other positions on the pyridine ring, thereby affecting their susceptibility to electrophilic or nucleophilic attack. nih.govnih.govacs.org The steric bulk of the fluorine atom, although relatively small, can also play a role in directing the regioselectivity of reactions. researchgate.net

Future research in this area could involve a combination of experimental and computational studies to systematically probe the influence of the fluorine atom on the reactivity of the C-3, C-5, and C-6 positions of the pyridine ring. This could be achieved by studying a series of reactions with various electrophiles and nucleophiles and correlating the experimental results with theoretical calculations of the electronic and steric properties of the molecule. A deeper understanding of these remote effects will be invaluable for the rational design of new synthetic methodologies and for the prediction of the properties of novel derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-dibutyl-2-fluoropyridin-4-amine, and how can reaction efficiency be optimized?

  • Methodology : Fluoropyridine derivatives are typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For this compound, a plausible route involves fluorination of a pre-functionalized pyridine core followed by alkylation with dibutylamine. Optimization should focus on:

  • Temperature control : Fluorination reactions often require precise thermal conditions (e.g., 80–120°C) to balance reactivity and side-product formation .
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency during alkylation steps .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and butyl group integration. Fluorine’s electron-withdrawing effect will deshield adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~253.3 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Test solubility empirically due to limited literature data .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the fluorine substituent. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom and N,N-dibutyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Computational modeling : Use DFT calculations to map electron density around the pyridine ring. Fluorine’s electronegativity may activate the 4-position for electrophilic substitution, while butyl groups sterically hinder certain reactions .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., N,N-dibutylpyridin-4-amine) in Suzuki-Miyaura couplings .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodology :

  • Dose-response standardization : Ensure consistent molar concentrations across studies to eliminate variability .
  • Assay replication : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
  • Meta-analysis : Cross-reference data with PubChem or DSSTox entries for fluorinated analogs to identify trends .

Q. How can computational tools predict the metabolic stability of this compound in pharmacokinetic studies?

  • Methodology :

  • ADMET prediction : Use software like SwissADME to estimate lipophilicity (LogP), cytochrome P450 interactions, and metabolic hotspots (e.g., fluorinated positions resistant to oxidation) .
  • In vitro validation : Perform microsomal stability assays (human/rat liver microsomes) to quantify half-life (t1/2_{1/2}) and intrinsic clearance .

Q. What experimental precautions are necessary to mitigate risks associated with handling this compound?

  • Safety protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via controlled facilities to avoid environmental release of fluorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.